molecular formula C16H14 B7823205 Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-

Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-

Cat. No. B7823205
M. Wt: 206.28 g/mol
InChI Key: JFLKFZNIIQFQBS-UHFFFAOYSA-N
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Description

“Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis-” is a chemical compound with the formula C16H10 . It is also known by other names such as Butadiyne, diphenyl-; Diphenyl-1,3-butadiyne; Diphenylbutadiyne; Diphenyldiacetylene; 1,4-Diphenyl-1,3-butadiyne; 1,4-Diphenylbutadiyne; 1,4-Diphenylbut-1,3-diyne; Diphenylbiacetylene .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis-” can be viewed using Java or Javascript . The compound has a molecular weight of 202.2506 .


Physical And Chemical Properties Analysis

“Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis-” has a molecular weight of 202.2506 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

  • Precursor in Organic Synthesis :

    • The compound has been synthesized as a precursor for the bis(silacyclopentadienyl) aromatic system, demonstrating its utility in complex organic syntheses (Kong & Ahn, 1997).
  • Polymerization and Copolymerization :

    • It has been involved in the study of the kinetics of polymerization, particularly in the context of its reaction with bis(η3-allyl nickel trifluoroacetate) in benzene, highlighting its role in polymer science (Borg-Visse, Dawans, & Maréchal, 1980).
  • Catalysis :

    • The compound has been used in catalytic studies, such as in the hydroalumination of diethynes with di(tert-butyl)aluminium hydride, showcasing its relevance in catalytic reactions (Uhl & Breher, 2000).
  • Material Science and Solid-State Chemistry :

    • It has applications in materials science, as seen in the study of crystal structures and solid-state reactivities of its derivatives. This includes investigations into solid-state polymerization and its potential in materials development (Mochizuki et al., 2000).
  • Supramolecular Chemistry :

    • The compound plays a role in the construction of supramolecular assemblies, as demonstrated in studies involving polycarboxylic acids and reduced Schiff bases. This highlights its importance in the field of supramolecular chemistry (Singh, Tomar, & Kashyap, 2016).

properties

IUPAC Name

4-phenylbuta-1,3-dienylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLKFZNIIQFQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022132
Record name 1,4-Diphenyl-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-

CAS RN

886-65-7
Record name 1,4-Diphenyl-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diphenyl-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diphenylbuta-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure described in Example 1 is followed, except that 16.7 g (0.1 mol) of cinnamyl chloride, 13.0 g (0.125 mol) of styrene, 23.3 g (0.125 mol) of tri-n-butylamine, 100 ml of chlorobenzene and 0.225 g (0.001 mol) of palladium acetate are used. After a reaction time of 5 hours at a bath temperature of 140° C., 5.7 g (0.0277 mol) of 1,4-diphenyl-1,3-butadiene, corresponding to a yield of 27.7% of theory, are obtained; melting point 150°-152° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
23.3 g
Type
reactant
Reaction Step Three
Quantity
0.225 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MR Habib, AA Hamed, REM Ali, KM Zayed… - Pharmaceutical …, 2022 - Taylor & Francis
Context Thais savignyi Deshayes (Muricidae) is widely distributed in the Red Sea. Its abundance and the history of Muricidae in traditional medicine make it a tempting target for …
Number of citations: 4 www.tandfonline.com
N Anjanadevi - Journal of Global Biosciences, 2016 - mutagens.co.in
The preliminary phytochemical screening in the bulb of Scilla indica revealed the presence of protein, carbohydrate, alkaloids, flavonoids, glycosides, phenols, tannins, saponins, …
Number of citations: 0 www.mutagens.co.in

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